molecular formula C17H22N4O3S B2637923 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide CAS No. 2034459-62-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No. B2637923
CAS RN: 2034459-62-4
M. Wt: 362.45
InChI Key: GWHVFDGYJYALGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CGRP Receptor Antagonism

A significant application of compounds related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is found in the realm of calcitonin gene-related peptide (CGRP) receptor antagonism. For instance, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent CGRP receptor antagonist, showcases the development of a convergent, stereoselective, and economical synthesis, highlighting its relevance in therapeutic interventions against conditions mediated by CGRP, such as migraines (Cann et al., 2012).

PARP-1 Inhibition for Cancer Therapy

Another area of application is the synthesis of novel N-1-substituted indazole-3-carboxamide derivatives evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds, designed to improve the efficacy of cancer treatments, indicate the potential of indazole derivatives in contributing to the development of targeted cancer therapies by inhibiting PARP-1, a protein involved in DNA repair processes (Patel et al., 2012).

Novel Oral PARP Inhibitors for BRCA-1 and -2 Mutant Tumors

Further emphasizing the significance in cancer research, the discovery of MK-4827, a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor, demonstrates efficaciousness in BRCA-1 and -2 mutant tumors. This compound highlights the therapeutic potential of indazole derivatives in treating cancers with specific genetic backgrounds, offering a targeted approach to cancer therapy (Jones et al., 2009).

Endocannabinoid System Modulation

Indazole derivatives have also been explored for their interaction with the endocannabinoid system, showcasing the synthesis of compounds with potential agonistic and antagonistic activities towards cannabinoid receptors. This area of study opens avenues for the development of novel therapeutics aimed at regulating endocannabinoid system functions, including appetite control and pain management (Dimmito et al., 2019).

Cannabinoid Receptor Antagonism

The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offers insights into the antagonist properties of certain indazole derivatives, contributing to our understanding of cannabinoid receptor modulation and the potential for therapeutic applications in conditions where cannabinoid receptor antagonism is beneficial (Shim et al., 2002).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c22-17(16-14-3-1-2-4-15(14)19-20-16)18-12-5-8-21(9-6-12)13-7-10-25(23,24)11-13/h1-4,12-13H,5-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHVFDGYJYALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NNC3=CC=CC=C32)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.